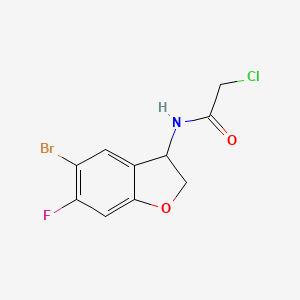
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. BFA is a synthetic compound that was first synthesized in 1986 by the pharmaceutical company, Merck.
Mécanisme D'action
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide exerts its anti-cancer effects by inhibiting protein trafficking and causing ER stress. It targets the Golgi apparatus, which is responsible for modifying and sorting proteins, and disrupts its function. This leads to the accumulation of unfolded proteins in the ER, which triggers the unfolded protein response (UPR) and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and proliferation. N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide also inhibits the activity of the Na+/K+-ATPase pump, which is involved in maintaining the electrochemical gradient across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide in lab experiments is its specificity for cancer cells. N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. However, a limitation of using N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide is its cytotoxicity at high concentrations, which can make it difficult to study its effects in vitro.
Orientations Futures
There are several future directions for research on N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide. One area of interest is the development of N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide derivatives with improved potency and selectivity for cancer cells. Another area of interest is the use of N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide in combination with other anti-cancer agents to enhance its efficacy. Finally, there is a need for further studies to elucidate the mechanism of action of N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide and its effects on normal cells.
Méthodes De Synthèse
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide is synthesized through a multi-step process that involves the reaction of 5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-chloroacetyl-N-methylamine to yield N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide.
Applications De Recherche Scientifique
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting the endoplasmic reticulum (ER) and causing ER stress. N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFNO2/c11-6-1-5-8(14-10(15)3-12)4-16-9(5)2-7(6)13/h1-2,8H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQOCXYNJJICCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)F)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

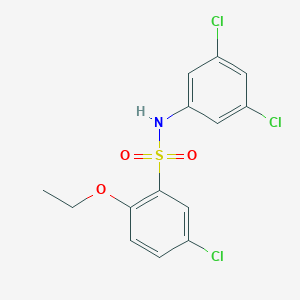
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2798608.png)

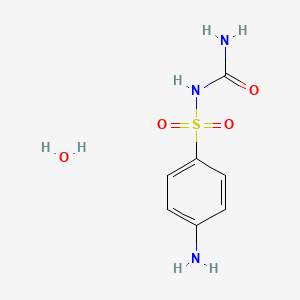
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2798612.png)

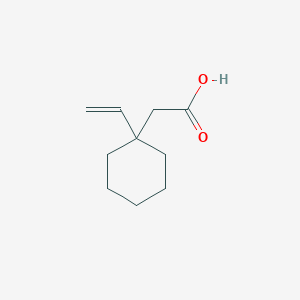
![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)
![4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2798622.png)
![(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2798623.png)
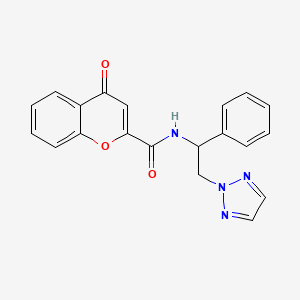

![(2-bromophenyl)(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone](/img/structure/B2798627.png)
![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate](/img/structure/B2798629.png)